2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide
Beschreibung
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16?/m0/s1 |
InChI-Schlüssel |
ZHIKMZFDHZAZOP-VYRBHSGPSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Enzymatic Transamination of 3-Piperidone Derivatives
A transaminase-mediated approach enables stereoselective synthesis of (3S)-3-aminopiperidine. As described in Patent CN103865964A, protected 3-piperidone derivatives (e.g., N-Cbz-3-piperidone) undergo transamination using ω-transaminases and amino donors like isopropylamine. This method achieves enantiomeric excess (ee) >99% for the (R)-enantiomer; however, enzyme engineering could invert selectivity to produce the (S)-configuration. Reaction conditions include:
Chiral Resolution of Racemic 3-Aminopiperidine
Racemic 3-aminopiperidine, synthesized via lithium aluminum hydride (LiAlH) reduction of 3-aminopiperidin-2-one, can be resolved using chiral acids. For example:
-
Resolution agent : L-Tartaric acid
-
Solvent : Methanol/water (3:1)
Preparation of 2-Amino-3-Methylbutanamide
The 2-amino-3-methylbutanamide fragment is synthesized through triflate-mediated nucleophilic substitution. As demonstrated by Matulevičiūtė et al., α-hydroxy acid esters are converted to triflates, which react with amines to form amino acid derivatives:
Reaction Scheme :
-
Triflation : Methyl (2S)-2-hydroxy-3-methylbutanoate + triflic anhydride → Methyl (2S)-2-triflyloxy-3-methylbutanoate.
-
Nucleophilic displacement : Reaction with ammonia (NH) in THF at −20°C yields methyl (2S)-2-amino-3-methylbutanoate.
-
Hydrolysis : Basic hydrolysis (NaOH, HO/MeOH) produces 2-amino-3-methylbutanoic acid, which is activated as the amide.
Key Parameters :
Coupling Strategies for Amide Bond Formation
Coupling the (3S)-1-benzylpiperidin-3-amine and 2-amino-3-methylbutanamide requires careful optimization to prevent epimerization.
Mitsunobu Reaction
The Mitsunobu reaction facilitates stereoretentive coupling under mild conditions:
Carbodiimide-Mediated Coupling
EDC/HOBt activation is suitable for large-scale synthesis:
-
Conditions : EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv) in DCM
-
Reaction Time : 12–16 hours
Stereochemical Control and Purification
Chiral HPLC Resolution
Final purification employs chiral stationary phases (e.g., Chiralpak IC) to ensure >99% ee:
Crystallization
Recrystallization from ethanol/water (1:1) removes diastereomeric impurities, enhancing purity to ≥98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Transamination | 70–85 | >99 | High | Moderate |
| Chiral Resolution | 45–50 | 99 | Low | High |
| Mitsunobu Coupling | 80–85 | 99 | Moderate | Moderate |
Industrial-Scale Considerations
Patent US20100029941A1 outlines a scalable protocol for (R)-3-aminopiperidine, adaptable to the (S)-enantiomer:
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
One of the most significant applications of this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in the treatment of Alzheimer's disease. Research indicates that derivatives of benzamide, including compounds structurally related to 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide, exhibit promising inhibitory activity against these enzymes.
- Acetylcholinesterase Inhibition : A study demonstrated that several newly synthesized benzamide derivatives showed varying degrees of AChE inhibition, with some compounds achieving IC50 values in the low micromolar range. This suggests their potential utility in enhancing cholinergic signaling in Alzheimer's patients .
- BACE1 Inhibition : The compound's structural analogs have also shown activity against BACE1, with reported IC50 values indicating effective inhibition. For instance, one derivative exhibited an IC50 value of 9.01 μM against BACE1, highlighting its potential in reducing amyloid-beta plaque formation associated with Alzheimer's disease .
Neuropathic Pain Management
Another area where this compound shows promise is in the management of neuropathic pain. Research has indicated that similar piperidine-based compounds can exert antiallodynic effects, which are beneficial in treating conditions characterized by heightened pain sensitivity.
- Mechanism of Action : The antiallodynic effect is believed to be mediated through σ(1) receptor antagonism, which plays a role in modulating pain pathways. This mechanism was demonstrated in animal models where the administration of related compounds significantly reversed mechanical allodynia .
Structural Activity Relationship (SAR)
Understanding the structural parameters that confer biological activity is crucial for optimizing the efficacy of this compound and its analogs.
Key Structural Features
Research has identified several key features that enhance the activity of benzamide derivatives:
- The presence of a piperidine ring is essential for binding affinity to target enzymes.
- Modifications at the aromatic ring can significantly influence inhibitory potency.
A comprehensive SAR analysis can provide insights into how slight variations in structure can lead to substantial changes in biological activity, guiding future drug design efforts.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of compounds similar to this compound:
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit various pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Differences :
- The benzamide core lacks the piperidine ring and branched alkyl chain present in the target compound.
- Features an N,O-bidentate directing group, which is absent in the target compound.
- The hydroxyl and dimethyl groups may enhance solubility compared to the hydrophobic benzylpiperidinyl group in the target compound .
2-Amino-N-(Arylsulfinyl)-Acetamide Compounds
- Structural Differences :
- The sulfinyl (S=O) aryl group replaces the benzylpiperidinyl moiety.
- The acetamide backbone is simpler than the 3-methylbutanamide chain.
- Functional Implications: These compounds inhibit bacterial aminoacyl-tRNA synthetases (e.g., LeuRS), suggesting that the target compound’s benzylpiperidinyl group could modulate similar enzyme interactions if tailored for antibacterial activity. The sulfinyl group may confer higher electrophilicity compared to the benzylpiperidinyl group, influencing target selectivity .
2-Amino-N-(2,2,2-Trifluoroethyl) Acetamide
- Structural Differences :
- The trifluoroethyl group introduces strong electron-withdrawing properties, contrasting with the electron-rich benzylpiperidinyl group.
- The absence of a stereocenter in the acetamide backbone simplifies its synthesis compared to the target compound’s chiral (3S) configuration.
- Functional Implications: Fluorine atoms enhance metabolic stability and lipophilicity, whereas the benzylpiperidinyl group may improve blood-brain barrier penetration.
Biologische Aktivität
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a benzyl group attached to a piperidine ring, and a branched aliphatic chain. This compound has been studied for its potential biological activities, particularly in the context of neurological disorders and as a candidate for anticonvulsant medications.
Chemical Structure and Properties
The molecular formula of this compound is . Its stereochemistry, particularly the (3S) configuration of the piperidine moiety, is crucial for its biological interactions and efficacy.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate pathways. These interactions are essential for understanding its mechanism of action and therapeutic potential in treating conditions such as epilepsy.
Anticonvulsant Properties
Studies have demonstrated that compounds similar to this compound exhibit significant anticonvulsant properties in animal models. For instance, derivatives have shown efficacy in maximal electroshock seizure tests, suggesting that modifications at the benzyl or piperidine positions can enhance or diminish biological efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups is critical for the biological activity of this compound. For example, modifications to the benzyl or piperidine moieties can significantly alter its pharmacological properties. Below is a comparison table of structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N'-benzyl 2-amino-3-methylbutanamide | Shares benzyl and amino groups | Exhibits potent anticonvulsant activity |
| 4-Methylfentanyl | Contains a piperidine ring | Stronger analgesic properties due to opioid activity |
| 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide | Similar backbone but with ethyl substitution | Potentially different pharmacokinetics |
Case Studies
Case Study 1: Anticonvulsant Activity
In a study examining various piperidine derivatives, this compound was identified as a promising candidate due to its ability to reduce seizure frequency in tested animal models. The study emphasized the importance of the (3S) stereochemistry in enhancing binding affinity to GABA receptors, which play a critical role in seizure modulation.
Case Study 2: Interaction with CCR Receptors
Another significant area of research involves the compound's interaction with CC chemokine receptors. A related series of benzyl-piperidines showed potent antagonistic activity against CCR3 receptors, which are implicated in inflammatory responses. This suggests that similar derivatives, including this compound, may also possess anti-inflammatory properties .
Future Directions
The potential applications of this compound extend beyond anticonvulsant therapies. Its unique structural characteristics position it as a lead compound for developing new analgesics or psychoactive medications targeting various neurological disorders. Further optimization through SAR studies could enhance its therapeutic index and reduce side effects associated with existing treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via amide coupling between a chiral amino acid derivative (e.g., (S)-2-amino-3-methylbutanoic acid) and a substituted piperidine scaffold. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or EDCI/HOBt under inert conditions (argon/nitrogen) to minimize racemization .
- Chiral purity preservation : Employ low-temperature reactions (<0°C) and chiral HPLC analysis to confirm enantiomeric excess (>98%) .
- Workup : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic analysis : Use - and -NMR to verify stereochemistry (e.g., piperidine ring conformation and amide bond configuration) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 318.22) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP determination : Experimental logP ~2.5 (octanol/water partition), indicating moderate lipophilicity. Adjust solubility using co-solvents (e.g., DMSO for in vitro assays) .
- Stability profiling : Conduct accelerated degradation studies under varying pH (1–9) and temperature (25–40°C). Monitor via LC-MS for hydrolytic degradation (amide bond cleavage) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core modifications : Replace the benzyl group with substituted aryl/heteroaryl rings to assess impact on receptor binding .
- Stereochemical variations : Synthesize (3R)- and racemic analogs to compare activity in enzyme inhibition assays (e.g., serine proteases) .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (AutoDock Vina) to identify critical H-bond donors (amide NH) and hydrophobic interactions (benzyl group) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Validate in vitro models (e.g., cell lines, enzyme sources) to minimize variability. For example, use recombinant human enzymes instead of animal-derived counterparts .
- Dose-response normalization : Compare IC values across studies using standardized units (µM) and control compounds (e.g., known inhibitors) .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, p-value correction) to identify outliers .
Q. How can in silico modeling predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate hepatic clearance (CYP3A4/2D6 metabolism) and potential toxicity (AMES test alerts) .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolism Module .
- Cross-species comparison : Validate predictions using in vitro hepatocyte models (human vs. rodent) to assess translational relevance .
Q. What are the best practices for designing in vivo efficacy studies?
- Methodological Answer :
- Dosing regimen : Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents (OECD 423 guidelines) .
- Pharmacokinetic profiling : Conduct IV/PO administration to determine bioavailability, half-life (t), and brain penetration (BBB permeability via MDCK-MDR1 assay) .
- Biomarker selection : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream targets (e.g., inflammatory cytokines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
